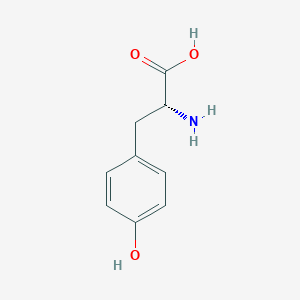

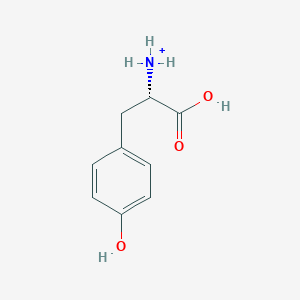

DL-Tyrosin

Übersicht

Beschreibung

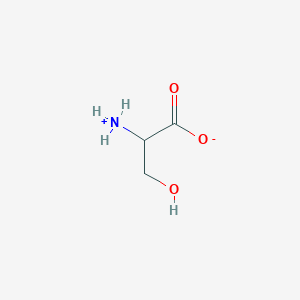

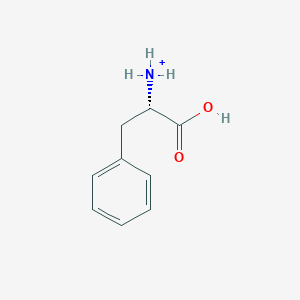

Tyrosine is a non-essential amino acid that plays a crucial role in various physiological processes in the human body. It is categorized as a non-essential amino acid because it can be synthesized by the body from phenylalanine, another amino acid . Tyrosine is found abundantly in high-protein food sources such as meat, dairy products, fish, eggs, and legumes . As a precursor to several important neurotransmitters and hormones, tyrosine is involved in the regulation of mood, stress response, metabolism, and cognitive functions .

Wissenschaftliche Forschungsanwendungen

Tyrosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie: Tyrosin wird als Baustein für die Synthese verschiedener organischer Verbindungen verwendet.

5. Wirkmechanismus

Tyrosin entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:

Neurotransmittersynthese: Tyrosin wird zu L-Dopa hydroxyliert, das dann zu Dopamin decarboxyliert wird.

Schilddrüsenhormonproduktion: Tyrosin ist ein Vorläufer für die Synthese von Schilddrüsenhormonen, die den Stoffwechsel und das Wachstum regulieren.

Signaltransduktion: Phosphorylierte Tyrosinreste in Proteinen spielen eine Schlüsselrolle bei der Signaltransduktion.

Wirkmechanismus

Target of Action

DL-Tyrosine, a non-essential amino acid, is synthesized from phenylalanine in animals . It serves as a precursor for several important substances, including epinephrine, thyroid hormones, and melanin . These substances play crucial roles in various physiological processes, making DL-Tyrosine an important compound in the body.

Mode of Action

The mode of action of DL-Tyrosine is primarily through its role as a precursor in the synthesis of key neurotransmitters. For instance, it is involved in the production of norepinephrine and dopamine . The synthesis of these neurotransmitters is thought to be associated with antidepressant effects .

Biochemical Pathways

DL-Tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to other aromatic amino acids, phenylalanine, and tryptophan . It is also used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Result of Action

The result of DL-Tyrosine’s action is primarily seen in its role as a precursor for key neurotransmitters and hormones. For instance, it is involved in the production of norepinephrine and dopamine, neurotransmitters that play crucial roles in mood regulation . It is also a precursor for thyroid hormones, which are essential for regulating metabolism .

Action Environment

The action of DL-Tyrosine can be influenced by various environmental factors. For instance, stress conditions can lead to depleted neurotransmitters and therefore, low DL-Tyrosine . Additionally, the formation of combustible dusts can occur under certain conditions, indicating that the compound’s action, efficacy, and stability can be influenced by the environment .

Biochemische Analyse

Biochemical Properties

DL-Tyrosine participates in numerous biochemical reactions. It interacts with enzymes such as tyrosine hydroxylase, which converts tyrosine to L-DOPA, a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine . Tyrosine also interacts with tyrosine aminotransferase, an essential enzyme in the biosynthesis of tyrosine .

Cellular Effects

DL-Tyrosine influences various cellular processes. It plays a key role in cell signaling pathways, gene expression, and cellular metabolism . For instance, phosphorylated tyrosine residues in proteins are part of signal transduction processes .

Molecular Mechanism

DL-Tyrosine exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, activates or inhibits enzymes, and induces changes in gene expression . For example, tyrosine residues can be phosphorylated by protein kinases, creating a negative charge that enhances protein-protein interactions .

Temporal Effects in Laboratory Settings

The effects of DL-Tyrosine can change over time in laboratory settings. For instance, tyrosine supplementation has been shown to reduce physiological arousal and decision thresholds in reinforcement learning and temporal discounting tasks .

Dosage Effects in Animal Models

The effects of DL-Tyrosine vary with different dosages in animal models. For instance, in a dog shock model, the vasoactive effect of tyrosine depended on the animal’s starting blood pressure .

Metabolic Pathways

DL-Tyrosine is involved in several metabolic pathways. It is synthesized de novo via the shikimate pathway, which also produces other aromatic amino acids . Tyrosine is also a key player in the phenylpropanoid pathway in plants .

Transport and Distribution

DL-Tyrosine is transported and distributed within cells and tissues through various mechanisms. For instance, it is a substrate for the L-type amino acid transporter 1 (LAT1), which is expressed at the blood-brain barrier, blood-retinal barrier, testis, bone marrow, placenta, and several types of human tumor .

Subcellular Localization

DL-Tyrosine’s subcellular localization can influence its activity or function. For instance, different N-terminal fusion partners can drive differential subcellular localization of ROS1 RTK fusion proteins, impacting their cell signaling and oncogenic properties .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Tyrosin erfolgt durch seine Isolierung aus Caseinhydrolysat. Die zur Isolierung verschiedener Aminosäuren verwendete Methode besteht in der Hydrolyse eines Proteingemisches und anschließender Trennung der gewünschten Aminosäure vom Hydrolysat . Der Prozess umfasst die folgenden Schritte:

- Hydrolyse von Casein mit Salzsäure.

- Filtration des Hydrolysats.

- Fällung von Tyrosin mit Ammoniak.

- Umkristallisation des Produkts mit Natriumhydroxid und Salzsäure .

Industrielle Produktionsmethoden: Die industrielle Produktion von Tyrosin erfolgt in der Regel durch mikrobielle Fermentation. Mikroorganismen wie Escherichia coli werden gentechnisch so verändert, dass sie Tyrosin überproduzieren. Der Fermentationsprozess wird optimiert, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Tyrosin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Einige der gängigen Reaktionen sind:

Oxidation: Tyrosin kann zu Dopachinon oxidiert werden, einem wichtigen Zwischenprodukt bei der Biosynthese von Melanin.

Reduktion: Tyrosin kann zu Tyrosinol reduziert werden.

Substitution: Tyrosin kann aufgrund des Vorhandenseins der Phenolgruppe elektrophile aromatische Substitutionsreaktionen eingehen.

Gängige Reagenzien und Bedingungen:

Oxidation: Das Tyrosinase-Enzym wird häufig verwendet, um Tyrosin zu Dopachinon zu oxidieren.

Reduktion: Natriumborhydrid wird als Reduktionsmittel verwendet, um Tyrosin in Tyrosinol umzuwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Reagenzien wie Brom oder Salpetersäure durchgeführt werden.

Hauptprodukte, die gebildet werden:

Dopachinon: Entsteht aus der Oxidation von Tyrosin.

Tyrosinol: Entsteht aus der Reduktion von Tyrosin.

Bromtyrosin: Entsteht aus der Bromierung von Tyrosin.

Vergleich Mit ähnlichen Verbindungen

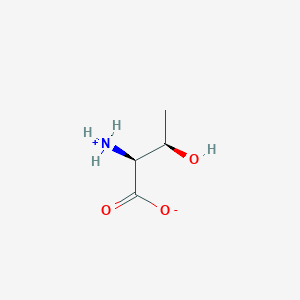

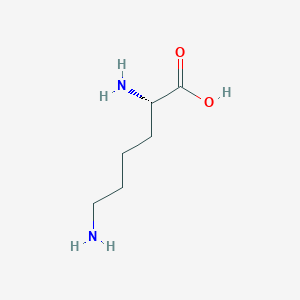

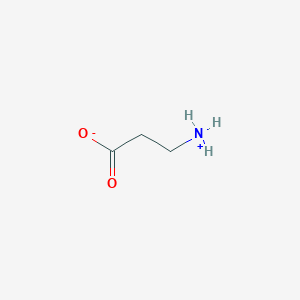

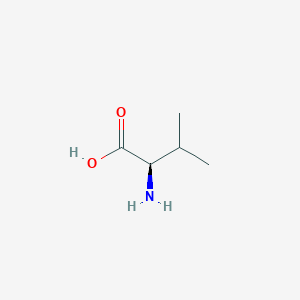

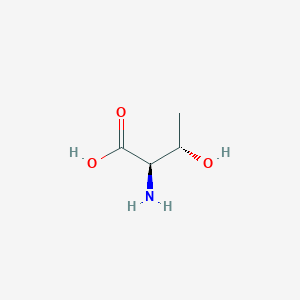

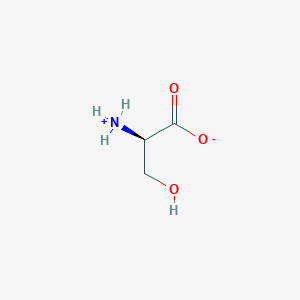

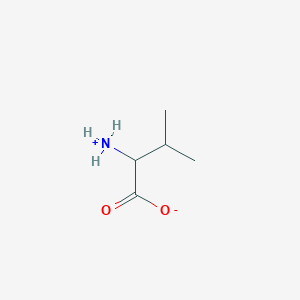

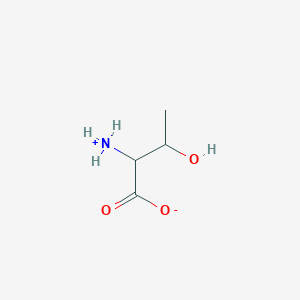

Tyrosin ähnelt anderen Aminosäuren wie Phenylalanin, Tryptophan und Histidin:

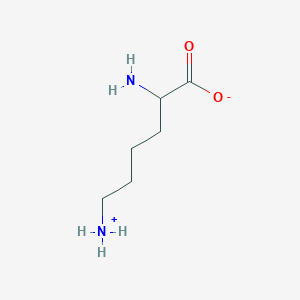

Phenylalanin: Tyrosin wird im Körper aus Phenylalanin synthetisiert.

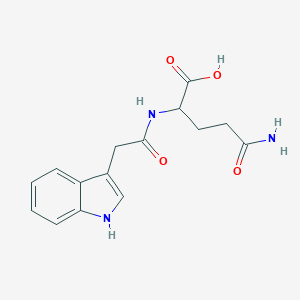

Tryptophan: Sowohl Tyrosin als auch Tryptophan sind Vorläufer für Neurotransmitter.

Die Einzigartigkeit von Tyrosin liegt in seiner Rolle als Vorläufer für mehrere Neurotransmitter und Hormone, was es für verschiedene physiologische Funktionen unerlässlich macht .

Eigenschaften

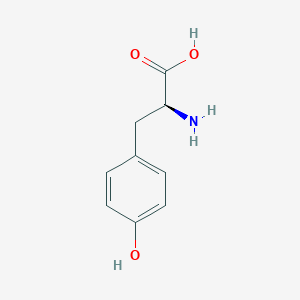

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25619-78-7 | |

| Record name | L-Tyrosine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25619-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1023730 | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless | |

| Record name | Tyrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BOILING POINT: SUBLIMES | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

FINE SILKY NEEDLES, White crystals | |

CAS No. |

60-18-4, 25619-78-7 | |

| Record name | L-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tyrosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42HK56048U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

344 °C, 343 °C | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DL-Tyrosine?

A1: DL-Tyrosine is represented by the molecular formula C9H11NO3 and has a molecular weight of 181.19 g/mol. []

Q2: Are there any spectroscopic techniques used to characterize DL-Tyrosine?

A2: Yes, several spectroscopic techniques have been employed to characterize DL-Tyrosine, including:

- Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in DL-Tyrosine by analyzing its interactions with infrared radiation. [, , ]

- Ultraviolet (UV) spectroscopy: UV spectroscopy helps determine the presence and characteristics of conjugated systems within the DL-Tyrosine molecule. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of DL-Tyrosine by analyzing the magnetic properties of its atomic nuclei. [, ]

- Terahertz time-domain spectroscopy (THz-TDS): This technique is useful for identifying distinct fingerprint spectra of amino acids like DL-Tyrosine in the terahertz region. []

Q3: How does the stability of DL-Tyrosine vary under different conditions?

A3: The stability of DL-Tyrosine can be affected by factors like temperature, pH, and exposure to light or oxidizing agents. [, , ] Specific studies have investigated:

- Racemization: DL-Tyrosine can undergo racemization in the presence of acetic anhydride and either NaOH aqueous solution or acetic acid, with the latter showing faster racemization and higher yield. []

- Temperature and pH dependence: The rate of DL-Tyrosine racemization is influenced by temperature, with optimal conditions found to be between 80-90°C in acetic acid. [] Additionally, the stability of immobilized tyrosinase, an enzyme that acts on tyrosine, can be affected by pH. []

Q4: What enzymatic reactions involve DL-Tyrosine?

A4: DL-Tyrosine is involved in various enzymatic reactions, including:

- Tyrosine phenol-lyase (TPL) inhibition: Both 2-azatyrosine and 3-azatyrosine, synthesized from DL-Tyrosine, act as competitive inhibitors of TPL. [, ] These findings contribute to understanding the enzyme's mechanism and potential inhibitor design.

- Mushroom tyrosinase activity: Studies have used DL-Tyrosine as a substrate to investigate the stereospecificity of immobilized mushroom tyrosinase, an enzyme involved in melanin synthesis. []

Q5: How do structural modifications of DL-Tyrosine affect its biological activity?

A5: Several studies highlight the impact of structural modifications on DL-Tyrosine's activity:

- Halogenation: Introducing halogens like iodine or bromine can alter the dissociation characteristics of DL-Tyrosine. [] For instance, 3,5-diiodo-DL-Tyrosine exhibits different dissociation properties compared to 3,5-dimethyl-DL-Tyrosine.

- Methylation: Substituting methyl groups can influence the interaction of DL-Tyrosine derivatives with specific targets, such as AMPA receptors. [] For example, 3-hydroxy-2,4-dinitro-DL-phenylalanine shows higher activity than 3,5-dinitro-DL-tyrosine.

Q6: Does the chirality of tyrosine influence its biological activity?

A6: Yes, chirality plays a crucial role in the biological activity of tyrosine:

- Tyrosine phenol-lyase: Research indicates that 2-aza-L-tyrosine is a more potent inhibitor of tyrosine phenol-lyase compared to its racemic mixture, signifying that the D-enantiomer might be inactive. []

- Mushroom Tyrosinase: Studies using immobilized mushroom tyrosinase revealed that L-isomers of tyrosine and its derivatives generally exhibited lower Km values than their DL counterparts, indicating a higher affinity for the enzyme. [] This highlights the stereoselectivity of the enzyme.

Q7: What in vivo studies have been conducted using DL-tyrosine?

A7: Several in vivo studies have been conducted, including:

- Liver glycogen levels: Research on rats revealed that DL-Tyrosine, when administered to starved rats, did not cause an increase in liver glycogen. In contrast, L-Tyrosine led to increased liver glycogen levels. []

- Sex determination in nematodes: Applying DL-Tyrosine to tomato seedlings infected with Heterodera rostochiensis larvae resulted in a higher male-to-female ratio, indicating a potential influence on sex determination in this nematode species. []

Q8: How is DL-Tyrosine typically separated and detected?

A8: Common methods for DL-Tyrosine analysis include:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, including chiral detectors and those utilizing surface-enhanced Raman scattering (SERS), allows for efficient separation and sensitive detection of DL-Tyrosine enantiomers. [, , ]

- Electrochemical methods: Poly(malachite green) film modified electrodes have been developed for the electrochemical detection of DL-Tyrosine. This method offers good linearity, a low detection limit, and high recovery rates. []

Q9: What are the potential applications of DL-Tyrosine and its derivatives?

A9: Research suggests potential applications in:

- Anticancer agents: Derivatives like 3,5-dimethyl-DL-tyrosine and 3-methyl-5-iodo-DL-tyrosine are being explored for potential anticancer activity. []

- Bio-detergent technology: Alkaline thermostable proteases produced by bacteria utilizing DL-Tyrosine as a nitrogen source show promise as additives in detergent formulations due to their stability and activity at alkaline pH. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.